2-(3-Hydroxy-3-methylbutyl)phenol

Descripción general

Descripción

2-(3-Hydroxy-3-methylbutyl)phenol, also known as 2-HMBP, is a phenolic compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and food industry. This compound is derived from the essential oil of plants such as thyme, basil, and oregano.

Aplicaciones Científicas De Investigación

Synthesis and Application in Natural Product Derivatives

Helesbeux et al. (2004) explored the synthesis of 2-hydroxy-3-methylbut-3-enyl substituted coumarins and xanthones, derivatives of 2-(3-Hydroxy-3-methylbutyl)phenol, utilizing photooxidation-reduction methodology. This process led to the formation of ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives, considered as biogenetic precursors of 2,2-dimethylbenzopyranic structures. The method demonstrated varying yields and the potential for application in the synthesis of natural product derivatives (Helesbeux et al., 2004).

Photochemical Reactions in Solution

Carroll and Hammond (1972) investigated the photochemical reactions of 3-methyl-1-phenoxybut-2-ene in solution, leading to the formation of various phenol derivatives, including 2-(3-Hydroxy-3-methylbutyl)phenol. This study provided insights into the mechanisms of photochemical reactions, suggesting dissociation-radical recombination mechanisms, and offering perspectives on the interaction between aromatic nuclei and olefinic chromophores in solution (Carroll & Hammond, 1972).

Interaction with β-Lactoglobulin and Antioxidant Activity

Wu et al. (2018) analyzed the structure-affinity relationship between phenolic acids, including derivatives of 2-(3-Hydroxy-3-methylbutyl)phenol, and β-lactoglobulin. The study highlighted that hydroxylation at specific positions influences the binding affinity and that the antioxidant activity of phenolic acid-β-lactoglobulin complexes is higher than that of phenolic acids alone. This research provides an understanding of the interaction between protein and phenolic compounds, which is valuable for food chemistry and nutritional studies (Wu et al., 2018).

Novel Phenol Derivatives from Natural Sources

Duan et al. (2015) isolated novel phenol derivatives, including 2-(3-methyl-2-buten-1-yl)-4-methoxyethyl-phenol, from Stereum hirsutum FP-91666. These compounds contribute to the understanding of the chemical diversity in natural sources and have potential implications in natural product chemistry and pharmacognosy (Duan et al., 2015).

Effect on Aryl Hydrocarbon and Androgen Receptors

Krüger et al. (2008) assessed the impact of phenols and plasticizers, including 2-(3-Hydroxy-3-methylbutyl)phenol, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). This research is significant for understanding the environmental and health implications of compounds used in the plastic industry (Krüger et al., 2008).

Mosquito Oostatic Hormone Synthesis

Kochansky and Wagner (1992) developed an improved synthesis of a compound related to 2-(3-Hydroxy-3-methylbutyl)phenol for the synthesis of the mosquito oostatic hormone. This research contributes to the field of biochemistry, specifically in the synthesis of insect peptides (Kochansky & Wagner, 1992).

Propiedades

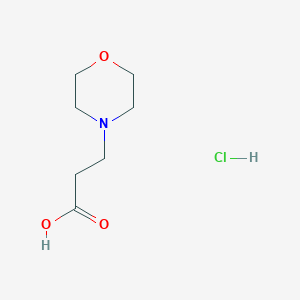

IUPAC Name |

2-(3-hydroxy-3-methylbutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,12-13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULLBXYBMZDZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381208 | |

| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxy-3-methylbutyl)phenol | |

CAS RN |

4167-73-1 | |

| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)

![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)